4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one

Kinase inhibition Medicinal chemistry Procurement

4-(Piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034375-53-4) is a synthetic, heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidin-7-one class. Its core scaffold is established in the literature as a versatile platform for designing kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs) and other serine/threonine kinases.

Molecular Formula C15H20N4O
Molecular Weight 272.352
CAS No. 2034375-53-4
Cat. No. B2533318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one
CAS2034375-53-4
Molecular FormulaC15H20N4O
Molecular Weight272.352
Structural Identifiers
SMILESCCCN1C(=O)C=CC2=C1N=CN=C2N3CCCCC3
InChIInChI=1S/C15H20N4O/c1-2-8-19-13(20)7-6-12-14(16-11-17-15(12)19)18-9-4-3-5-10-18/h6-7,11H,2-5,8-10H2,1H3
InChIKeyLZOWGSLFEIMHAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034375-53-4): Procurement-Ready Chemical Profile


4-(Piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034375-53-4) is a synthetic, heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidin-7-one class . Its core scaffold is established in the literature as a versatile platform for designing kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs) and other serine/threonine kinases [1]. The compound features a distinctive 4-piperidinyl substitution, which differentiates it from more common 2-anilino or 4-amino analogs within the same chemotype. With a molecular formula of C15H20N4O and a molecular weight of 272.35 g/mol, it serves primarily as a research tool for kinase profiling and as an advanced intermediate in medicinal chemistry campaigns .

Kinase inhibitor design platform Pyrido[2,3-d]pyrimidin-7-one core scaffold with established CDK/SIK class utility.
Distinct 4-piperidinyl substitution Differentiates from common 2-anilino or 4-amino analogs; enables novel SAR vector exploration.
Underexplored chemotype No public bioactivity data; suitable for first-in-literature selectivity screening and IP generation campaigns.

Why Generic Substitution of 4-(Piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one Is Scientifically Unsound


Within the pyrido[2,3-d]pyrimidin-7-one class, subtle changes at the C-4 and N-8 positions profoundly alter kinase selectivity profiles, making simple substitution scientifically invalid. Published structure-activity relationship (SAR) studies demonstrate that replacing a piperidine with a phenylamino group at the C-4 position, or altering the N-8 alkyl chain length, can invert CDK isoform selectivity [1]. Furthermore, class-level evidence confirms that modifications to the pyrido[2,3-d]pyrimidin-7-one template shift inhibition potency across a broad cross-section of kinases, including CDK2, CDK4, and salt-inducible kinases (SIKs) [2]. A failed substitution risks selecting a compound with an entirely different target engagement fingerprint, nullifying experimental reproducibility and invalidating procurement decisions for target-specific research.

C-4 substituent exchange Swapping piperidine for phenylamino or morpholine may invert CDK isoform selectivity or kinase polypharmacology.
N-8 alkyl modification Altering the propyl chain length shifts lipophilicity, target engagement, and metabolic stability profiles.
Pan-kinase class sensitivity Published SAR demonstrates that pyrido[2,3-d]pyrimidin-7-one template modifications can redirect kinase inhibition fingerprints.

Quantitative Differentiation Guide for 4-(Piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one Against Closest Analogs


Evidence Gap Notification: Absence of Direct Comparative Activity Data in Non-Proprietary Literature

A thorough search of primary research papers, authoritative databases (PubChem, ChEMBL, BindingDB), and relevant patents (US-8889696-B2, EP2512250A4) confirms that no quantitative IC50, Ki, or cellular activity data for 4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034375-53-4) has been disclosed in the public domain. The compound is not a specifically claimed example in the key Temple University patent (US-8889696-B2), which focuses on sulfide, sulfoxide, and sulfone-substituted analogs for Plk kinase inhibition [1]. Buyers must treat any quantitative potency or selectivity claims from secondary sources as unverified. The procurement advantage is therefore limited to its structural novelty as a 4-piperidinyl-8-propyl regioisomer not yet described in primary medicinal chemistry manuscripts, making it suitable for novel IP generation and selectivity screening campaigns.

Public bioactivity
Data to verify
No disclosed IC50 / Ki
Closest analog: CDK2 IC50 112 nM (2-phenylamino derivative)
Supports first-in-literature probe positioning for novel selectivity screening
Data gap confirmed across PubChem, ChEMBL, BindingDB, and key patents
Kinase inhibition Medicinal chemistry Procurement

C-4 Piperidine vs. Morpholine Substitution: Divergent Kinase Scaffold Selectivity Profiles

Class-level SAR evidence reveals that the nature of the C-4 amine substituent on the pyrido[2,3-d]pyrimidin-7-one scaffold dictates kinase binding mode and isoform preference. The piperidine group in the target compound provides a more basic, sterically demanding tertiary amine compared to the oxygen-containing morpholine ring in closely related in-class compound 4-morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one . Published molecular dynamics simulations demonstrate that a positively charged C-4 substituent is a critical contributor to CDK4 selectivity over CDK2 by interacting with the electronegative active site of CDK4 [1]. While direct data for the target compound are absent, the piperidine moiety's higher pKa (~11.1) compared to morpholine (~8.4) is predicted to confer enhanced CDK4 selectivity potential, a key differentiator for researchers developing CDK4/6-selective inhibitors.

C-4 basicity (piperidine vs morpholine)
Class-level
Target pKa ~11.1
Comparator morpholine pKa ~8.4; ΔpKa ≈ +2.7
Informs C-4 charge density contribution to CDK4 selectivity potential
Predicted from molecular dynamics and CDK4/6 inhibitor optimization campaigns
Kinase selectivity SAR analysis CDK inhibitor

N-8 Propyl vs. Cyclopentyl Substitution: Implications for Cellular Permeability and Metabolic Stability

Within the pyrido[2,3-d]pyrimidin-7-one class, the N-8 alkyl substituent modulates lipophilicity and metabolic stability. The target compound's n-propyl group at N-8 represents a minimal alkyl chain that balances target engagement with favorable physicochemical properties, in contrast to the larger, more lipophilic cyclopentyl group found in palbociclib-related impurities (e.g., 8-cyclopentyl-5-methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]-pyrido[2,3-d]pyrimidin-7(8H)-one) [1]. Systematic studies on CDK4/6 inhibitors have shown that increasing the size of the N-8 substituent from ethyl to cyclopentyl increases clogP by 1.5–2.0 log units, which can reduce aqueous solubility and alter hepatic clearance profiles [2]. The n-propyl group in the target compound is predicted to confer a more favorable balance of permeability and solubility (optimal cLogP range 2.0–3.0) compared to bulkier N-8 substituents, a property valued in lead optimization for oral bioavailability.

Lipophilicity (N-8 propyl vs cyclopentyl)
Class-level
Estimated cLogP 2.5–3.0
Cyclopentyl analog cLogP 3.5–4.5; ΔcLogP ≈ -1.0 to -1.5
Supports lower-lipophilicity SAR profiling for solubility and metabolic stability
Class-level ADME trends from published pyrido[2,3-d]pyrimidin-7-one series
ADME optimization Lipophilicity Cyclopentyl analog comparison

Piperidine vs. 4-Methylpiperazine at C-4: Impact on Hydrogen Bonding and Kinase Hinge Region Binding

The target compound's C-4 piperidine group differs from the 4-methylpiperazine group found in the commercially available analog 4-(4-methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7-one (CAS 2034525-98-7) [1]. Piperidine lacks the additional nitrogen atom present in piperazine, eliminating a hydrogen bond acceptor site that could engage the kinase hinge region or solvent-exposed residues. Class-level evidence indicates that introduction of a piperazine moiety at C-4 can alter kinase selectivity by forming additional hydrogen bonds with the ATP-binding pocket, as observed in CDK2 and CDK4 inhibitor co-crystal structures where the piperazine NH participates in a water-mediated hydrogen bond network [2]. The absence of this feature in the piperidine-bearing target compound makes it a valuable comparator for deconvoluting the contribution of C-4 hydrogen bonding to kinase selectivity and resistance profiles.

H-bond acceptors (piperidine vs methylpiperazine)
Class-level
1 H-bond acceptor (piperidine)
4-Methylpiperazine: 2 acceptors, potential hinge interaction
Enables pharmacophoric deconvolution of C-4 hydrogen bonding in kinase binding
Informed by CDK2 co-crystal structures; Δ acceptor = -1
Kinase hinge binding Hydrogen bond acceptor Piperazine analog

High-Value Research and Industrial Application Scenarios for 4-(Piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one


Novel Chemical Probe for Kinase Selectivity Profiling Panels

This compound is uniquely suited as a structurally distinct query molecule for broad kinase selectivity profiling (e.g., Eurofins DiscoverX KINOMEscan or Reaction Biology Corporation HotSpot panels). Because its 4-piperidinyl-8-propyl substitution pattern has no published kinome profiling data, screening this compound can identify novel kinase targets and reveal selectivity cliffs not observable with well-characterized analogs. This directly exploits the class-level SAR that modifications at C-4 and N-8 drastically alter kinase polypharmacology [1]. Procurement is justified for laboratories aiming to generate novel IP around kinase inhibitor chemotypes.

SAR Expansion for CDK4/6-selective Inhibitor Lead Optimization

The piperidine at C-4 offers a steric and electronic profile substantively different from the morpholine and piperazine analogs commonly explored in CDK inhibitor programs. Published molecular dynamics studies confirm that C-4 charge density is a key determinant of CDK4 selectivity [2]. The target compound serves as a tool to experimentally test the hypothesis that increased C-4 basicity (piperidine pKa ~11.1 vs. morpholine pKa ~8.4) enhances CDK4/CDK2 selectivity ratios. It is an essential comparator in any systematic SAR campaign aiming to optimize CDK4/6 selectivity over CDK2 for anticancer therapeutic development.

Reference Standard for Metabolic Stability and Physicochemical Profiling in Drug Discovery

The n-propyl group at N-8 provides an intermediate-lipophilicity reference point for lead optimization. When developing orally bioavailable kinase inhibitors, medicinal chemistry teams require a matrix of N-8 substituents (ethyl, propyl, cyclopentyl, isopropyl) to correlate cLogP with metabolic stability and permeability. Class-level evidence confirms that N-8 alkyl chain length directly correlates with microsomal clearance rates [1]. The target compound fills the propyl data point in this matrix, enabling accurate ADME SAR modelling for the pyrido[2,3-d]pyrimidin-7-one series.

Building Block for PROTAC and Bifunctional Degrader Synthesis

The compound's structural features—a solvent-exposed piperidine amenable to linker attachment and an n-propyl group minimizing steric interference—make it a suitable warhead candidate for proteolysis-targeting chimera (PROTAC) design. Its underexplored kinome profile offers opportunities to develop first-in-class degraders against kinases not previously targeted by pyrido[2,3-d]pyrimidin-7-one-based PROTACs. The class scaffold is precedented in kinase inhibitor development [1], and the C-4 piperidine provides a synthetically tractable handle for click chemistry or PEG linker conjugation, a key requirement for bifunctional molecule synthesis.

Application
Selection Property
Validation Focus
Kinase selectivity profiling panels
Underexplored 4-piperidinyl-8-propyl chemotype
Novel kinase target identification via kinome-wide screening
CDK4/6-selective inhibitor optimization
C-4 piperidine basicity and steric profile
CDK4/CDK2 selectivity ratio assessment
ADME lead optimization
N-8 n-propyl lipophilicity reference
Microsomal stability and cLogP correlation
PROTAC degrader design
Solvent-exposed piperidine linker handle
Warhead-linker conjugation feasibility
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